Tioxazafen

Übersicht

Beschreibung

Synthesis Analysis

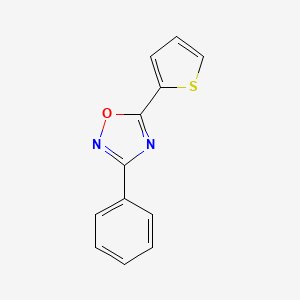

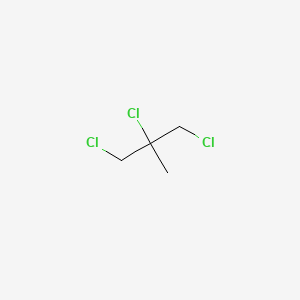

Tioxazafen synthesis involves innovative chemical processes. A notable method includes the one-pot intermolecular annulation reaction for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols, facilitating the production of this compound under transition metal-free conditions. This synthesis pathway emphasizes high yield, functional group diversity, and the absence of extra oxidants, highlighting the efficiency and environmental friendliness of the process (Yan et al., 2023). Another critical raw material, thiophene-2-carbonyl chloride (TCC), is synthesized via a cost-effective process that reduces waste generation, demonstrating the innovations in this compound's production methods (Walker et al., 2019).

Wissenschaftliche Forschungsanwendungen

Nematizide Wirkung

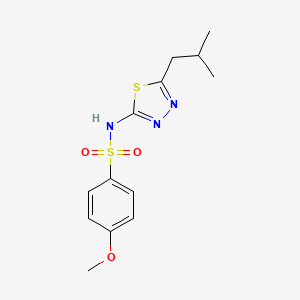

Tioxazafen ist vor allem für seine nematocide Eigenschaften bekannt. Es wurde als ein Breitband-Nematizid entwickelt, das gute Präventionswirkungen gegen viele Arten von Nematoden zeigt {svg_1}. Die Forschung konzentriert sich auf seine Wirksamkeit gegen pflanzenparasitäre Nematoden (PPNs), die weltweit erhebliche landwirtschaftliche Verluste verursachen. Derivate von this compound wurden synthetisiert, um die nematocide Aktivität zu verbessern, wobei einige bemerkenswerte Ergebnisse gegen Arten wie Bursaphelenchus xylophilus, Aphelenchoides besseyi und Ditylenchus dipsaci zeigten {svg_2}.

Auswirkung auf den Acetylcholin-Rezeptor

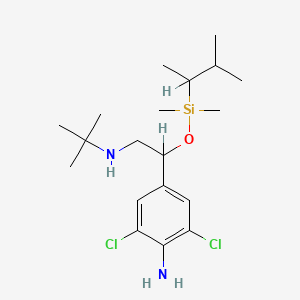

Studien haben gezeigt, dass this compound und seine Derivate den Acetylcholin-Rezeptor von Nematoden beeinflussen können. Diese Interaktion ist entscheidend, da sie die normalen physiologischen Prozesse der Nematoden stört und zu deren Tod führt. Beispielsweise zeigte Verbindung A1, ein Derivat von this compound, eine ausgezeichnete nematocide Aktivität, die hauptsächlich mit ihrer Wirkung auf den Acetylcholin-Rezeptor zusammenhing {svg_3}.

Landwirtschaftliche Anwendungen

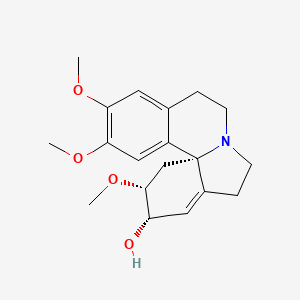

This compound wurde als ein neuer Typ von Saatgutbehandlungsmittel zur Bekämpfung von Nematoden in Kulturen wie Sojabohnen, Mais und Baumwolle entwickelt. Seine Anwendung in der Landwirtschaft ist aufgrund des Bedarfs an wirksamen und toxikologisch unbedenklichen Nematiziden und antiviralen Mitteln von Bedeutung {svg_4}.

Antivirale Aktivitäten

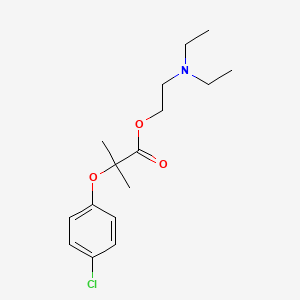

Neben seinen nematociden Anwendungen wurden this compound-Derivate auch auf ihre antiviralen Aktivitäten hin untersucht. Einige Verbindungen haben eine schützende Wirkung gegen Pflanzenviren wie Tabakmosaikvirus (TMV), Pfeffermildes Mosaikvirus (PMMoV) und Tomatenfleckenkrankheitsvirus (TSWV) gezeigt, wobei die Wirksamkeit die bestehender Behandlungen übertraf {svg_5}.

Synthetische Zugänglichkeit

Obwohl this compound vom Hersteller freiwillig vom Markt genommen wurde, wird es aufgrund seiner synthetischen Zugänglichkeit weiterhin in der Forschung eingesetzt. Dies ermöglicht laufende Studien zum rationalen Design bioaktiver Verbindungen {svg_6}.

Umweltbelastung

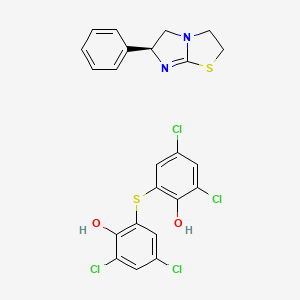

Die Entwicklung von this compound-Derivaten wird auch durch die Notwendigkeit angetrieben, die Umweltbelastung durch Nematizide zu reduzieren. Traditionelle Behandlungen beinhalten oft hochtoxische Substanzen, die die Umwelt schädigen können. This compound bietet eine mögliche Alternative mit einem geringeren Toxizitätsprofil {svg_7}.

Resistenzmanagement

Der übermäßige und unsachgemäße Einsatz traditioneller Nematizide hat zu Resistenzproblemen geführt. This compound und seine Derivate stellen eine neue Klasse von Verbindungen dar, die zur Bewältigung der Resistenz in Nematodenpopulationen beitragen könnten {svg_8}.

Wirtschaftliche Auswirkungen

Angesichts der erheblichen finanziellen Verluste durch PPNs, die auf bis zu 157 Milliarden US-Dollar jährlich geschätzt werden, hat die Entwicklung wirksamer Nematizide wie this compound erhebliche wirtschaftliche Auswirkungen. Dies könnte zu geringeren Ernteverlusten und einer gesteigerten landwirtschaftlichen Produktivität führen {svg_9}.

Safety and Hazards

Wirkmechanismus

Target of Action

Tioxazafen primarily targets nematodes, which are microscopic organisms that inhabit soil and plant tissues . The compound specifically interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome . This interaction disrupts ribosomal translation in nematodes, thereby inhibiting their growth and reproduction .

Mode of Action

This compound’s mode of action involves the disruption of ribosomal translation in nematodes . By interacting with the L3 subunit of the mitochondrial ribosome, this compound interferes with the protein synthesis process, which is crucial for the growth and development of nematodes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the process of protein synthesis in nematodes . By disrupting ribosomal translation, this compound interferes with the production of proteins that are essential for various biological functions in nematodes . The downstream effects of this disruption include inhibited growth and reproduction of the nematodes .

Pharmacokinetics

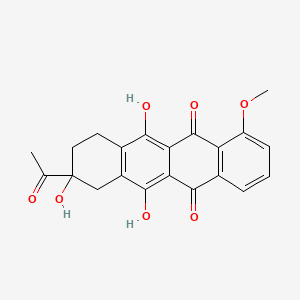

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . Following oral administration, this compound is rapidly absorbed, with peak concentrations observed within 2 to 4 hours . The compound is then widely distributed throughout the body, with the highest levels found in the adrenals, kidneys, liver, and thyroid . This compound is extensively metabolized, with no parent compound found in urine, feces, or bile . The major routes of metabolism involve oxidation of the thiophene ring, followed by conjugation primarily with glucuronic acid, and reductive cleavage and subsequent hydrolysis of the oxadiazole ring . Excretion of this compound is rapid, with more than 95% of the compound excreted within 48 hours .

Result of Action

The result of this compound’s action is the effective control of nematodes in various crops, including corn, soy, and cotton . By disrupting ribosomal translation in nematodes, this compound inhibits their growth and reproduction, thereby reducing their population and mitigating the damage they cause to crops .

Action Environment

This compound is used as a seed treatment nematicide, and its action, efficacy, and stability are influenced by various environmental factors . The compound is approved for use in fully-automated commercial seed treatment equipment facilities using closed transfer and application equipment . Environmental factors such as soil type, temperature, and moisture levels can influence the effectiveness of this compound in controlling nematodes . Furthermore, this compound is designed to be environmentally friendly, with a focus on reducing the environmental impact caused by the irrational use of nematicides .

Eigenschaften

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNSIFFSNUQGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186703 | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330459-31-9 | |

| Record name | Tioxazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330459-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxazafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)

![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)